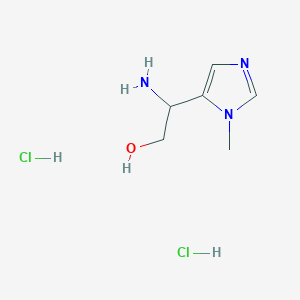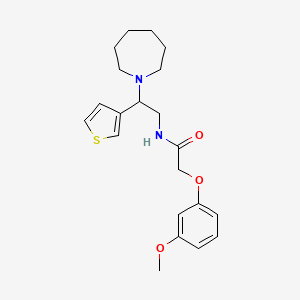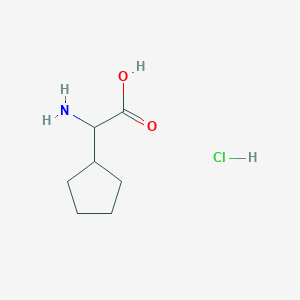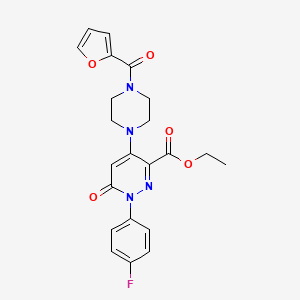
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPAA is a pyranone derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Characterization
- Azetidinone derivatives, including compounds structurally similar to 4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized through various techniques. For example, Chopde et al. (2012) described the preparation and characterization of azetidinone analogues using spectroscopic techniques and elemental analysis, emphasizing their importance in scientific research for their structural diversity and potential applications (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
- A significant aspect of research on azetidinone derivatives involves their antimicrobial potential. Studies have shown that some azetidinone compounds display promising antibacterial activities against various bacterial strains. This is exemplified in the work of Chopde et al. (2012), where azetidinones analogues were screened for their antimicrobial activities (Chopde, Meshram, & Pagadala, 2012).
Biological Evaluation for Anticancer and Anti-5-lipoxygenase Agents
- Azetidinone derivatives have also been evaluated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines derivatives and tested them for cytotoxic and 5-lipoxygenase inhibition activities, showing the diverse biological applications of these compounds (Rahmouni et al., 2016).
Potential in Radio-sensitizing and Hypoxic Cell Cytotoxic Agents
- Another interesting area of application for azetidinone derivatives is in the development of radio-sensitizing and hypoxic cell cytotoxic agents. Suto et al. (1991) explored compounds related to azetidinones for their potential in these fields, demonstrating the versatility of these compounds in various therapeutic contexts (Suto et al., 1991).
properties
IUPAC Name |
4-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11-6-12(7-16(19)20-11)21-13-8-17(9-13)15(18)10-22-14-4-2-3-5-14/h6-7,13-14H,2-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYXSDHXUFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CSC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)


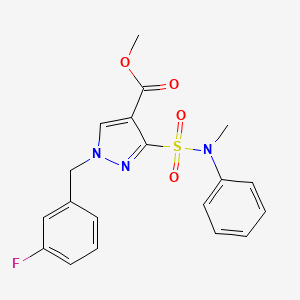

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)
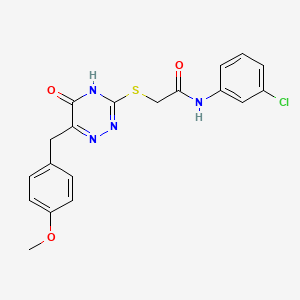
![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)
